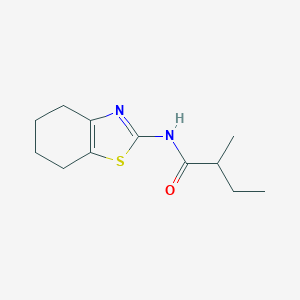
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as QMPT, and it is a quinazoline derivative that has been synthesized through a specific method.
Applications De Recherche Scientifique
QMPT has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, QMPT has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In drug discovery, QMPT has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, QMPT has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of QMPT is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
QMPT has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and proteins. Physiologically, it has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using QMPT in lab experiments include its synthetic accessibility, its potential use as a starting material for the synthesis of novel compounds, and its diverse range of potential applications. The limitations of using QMPT in lab experiments include its potential toxicity, its limited solubility, and its potential instability under certain conditions.
Orientations Futures
There are several future directions related to QMPT. These include the development of new synthetic methods for QMPT and its derivatives, the identification of new therapeutic applications for QMPT, and the development of new materials using QMPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of QMPT and its potential toxicity.
Méthodes De Synthèse
The synthesis of QMPT involves a multi-step process that includes the reaction of 2-aminobenzonitrile with ethyl chloroformate to form ethyl 2-(2-cyano-phenylamino) acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(2-aminophenyl) acetate. The final step involves the reaction of ethyl 2-(2-aminophenyl) acetate with propargyl isothiocyanate to form QMPT.
Propriétés
Nom du produit |
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate |
|---|---|
Formule moléculaire |
C13H14N4OS |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
(4-oxo-1H-quinazolin-2-yl)methyl N//'-prop-2-enylcarbamimidothioate |
InChI |
InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18) |
Clé InChI |
DDQJKXKSXMYPGK-UHFFFAOYSA-N |
SMILES isomérique |
C=CC/N=C(/N)\SCC1=NC(=O)C2=CC=CC=C2N1 |
SMILES |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
SMILES canonique |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)
![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
